13C Labeling Selectivity in Histidine and Tryptophan
In a systematic comparison of 13C precursors for bacterial protein expression, 1-13C ribose exclusively labeled His δ2 and Trp δ1 in aromatic side chains, providing isolated 1H-13C spin pairs for NMR relaxation studies. In contrast, 2-13C glucose produced broader, less selective labeling across multiple amino acid positions. The incorporation yield with 1-13C ribose alone was 37% in total and 72% compared to yields achieved with 2-13C glucose [1]. A combined strategy of 1-13C ribose plus 2-13C glucose maximized 13C incorporation to 75% in total and 150% relative to 2-13C glucose alone [1].
| Evidence Dimension | Selectivity of 13C enrichment in proteinogenic amino acids |
|---|---|
| Target Compound Data | 1-13C ribose: exclusive labeling of His δ2 and Trp δ1; 37% total 13C incorporation; 72% relative to 2-13C glucose |
| Comparator Or Baseline | 2-13C glucose: broader, less selective labeling; 100% baseline yield |
| Quantified Difference | Exclusive site-selectivity; 28% lower total incorporation when used alone; 50% higher combined yield with glucose |
| Conditions | Bacterial expression system (E. coli) for NMR sample preparation |
Why This Matters
Procurement of D-Ribose-13C-1 enables unambiguous assignment and dynamic study of specific aromatic side chains in proteins, a capability not provided by alternative 13C-sugar precursors.
- [1] Kainosho M, et al. Site-selective 13C labeling of histidine and tryptophan using ribose. J Biomol NMR. 2017 Aug;69(1):23-30. View Source
